7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
Properties
IUPAC Name |
7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(9-3-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNKRWHGMHPFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)C(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444650 | |
| Record name | 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-02-9 | |
| Record name | 1,4-Dihydro-7-methylpyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144435-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Opening and Condensation Reactions
A prominent approach for synthesizing polycyclic pyridones involves ring-opening reactions of pyrone derivatives. For example, the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism has been applied to 5-acyl-4-pyrone-2-carboxylates, which react with amines like 2,2-dimethoxyethylamine under reflux in toluene to yield pyridone intermediates. While this method was developed for dihydropyrido[2,1-c]oxazine-1,8-diones, analogous conditions could be adapted for 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione by selecting precursors with a methyl group at the 7-position.
Key Reaction Parameters:
| Parameter | Conditions | Yield Range |
|---|---|---|
| Solvent | Toluene or acetonitrile | 30–90% |
| Temperature | Reflux (110°C) | — |
| Reaction Time | 4–12 hours | — |
| Deprotection Agent | Hydrochloric acid or formic acid | — |
The deprotection step, critical for removing acetal groups, employs aqueous HCl or formic acid, with yields influenced by the stability of intermediates.
Functionalization of Pyrido-Pyrazine Precursors
Methyl Group Introduction
The 7-methyl substituent is typically introduced via two strategies:
-
Precursor Functionalization : Using methyl-containing starting materials (e.g., methyl-substituted diamines or carbonyl compounds) during cyclization.
-
Post-Cyclization Modification : Direct methylation of the pyrido-pyrazine core using methylating agents like methyl iodide or dimethyl sulfate.
For instance, 4-methyl analogs of pyrido-pyrazine-diones have been synthesized via cyclocondensation of methylated hydrazines with diketones, followed by oxidation. Adapting this method for the 7-position would require regioselective control, achievable through directing groups or steric hindrance.
Solvent and Catalyst Optimization
Solvent Effects on Yield and Purity
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Non-polar solvents like toluene favor cyclization but require higher temperatures. Mixed solvent systems (toluene-methanol) have been used to balance reactivity and solubility in analogous syntheses.
Catalytic Approaches
Lewis acids (e.g., ZnCl₂, FeCl₃) and organocatalysts (e.g., proline derivatives) can accelerate ring-forming steps. For example, ZnCl₂ catalyzes the cyclization of hydrazines with 1,3-diketones, a method applicable to pyrido-pyrazine systems.
Industrial Scalability Considerations
Continuous Flow Synthesis
While no industrial protocols for this specific compound exist, continuous flow reactors have been employed for similar heterocycles to improve heat transfer and reduce reaction times. Automated systems could mitigate challenges in handling air-sensitive intermediates.
Purification Techniques
Crystallization remains the primary purification method, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for isolating high-purity product. Chromatography is avoided in large-scale production due to cost.
Comparative Analysis with Structural Analogs
4-Methyl vs. 7-Methyl Derivatives
The synthesis of 4-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves cyclocondensation of 4-methyl-2,3-diaminopyridine with oxalic acid derivatives. Introducing the methyl group at the 7-position would require modified precursors, such as 7-methyl-2,3-diaminopyridine, which may necessitate custom synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has diverse applications in scientific research:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antiurease properties.
Medicine: Potential therapeutic applications include its use as an antimicrobial and anti-inflammatory agent.
Industry: The compound’s unique properties make it suitable for use in electrochemical DNA sensing and nonlinear optical applications.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Physicochemical Differences
The activity of 7-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is influenced by substituent positioning. Below is a comparative analysis with similar compounds:
Key Observations :
- Substituent Position : The 7-methyl derivative demonstrates KRAS inhibitory activity, while positional isomers (e.g., 4-methyl, 8-methyl) lack reported biological data .
- Aromatic Substitution : The 7-phenyl-8-methyl derivative (CAS: 57552-42-8) shows higher hydrophobicity (XLogP3: 1.2), which may enhance CNS penetration but requires validation .
Biological Activity
7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS Number: 144435-02-9) is a compound belonging to the class of pyrazine derivatives. Its molecular formula is CHNO, with a molecular weight of 177.16 g/mol. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 177.16 g/mol |
| CAS Number | 144435-02-9 |
| Purity | 95% |
Biological Activities
Research indicates that compounds with a pyrido[2,3-b]pyrazine scaffold exhibit a variety of biological activities. The following subsections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have demonstrated that pyrazine derivatives possess significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : In vitro assays revealed that derivatives similar to this compound showed IC values ranging from 0.99 to 9.99 μM against various cancer cell lines such as MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and A549 (lung cancer) .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit cell proliferation by disrupting the cell cycle .
Anti-inflammatory Effects
Compounds in this class have also been noted for their anti-inflammatory properties:
- Inhibition of Nitric Oxide Production : Certain pyrazine derivatives exhibited inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in RAW264.7 macrophages . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of pyrazine derivatives:
- Protection Against Oxidative Stress : Compounds similar to this compound demonstrated protective effects against oxidative stress in neuronal cell lines such as PC12 cells . This indicates potential for development as neuroprotective agents in conditions like Alzheimer's disease.
Case Studies
- Study on Anticancer Activity : A study investigating the effects of various pyrazine derivatives found that one derivative exhibited an IC value of 1.60 μM against the MDA-MB-231 cell line and was effective in inducing apoptosis through caspase activation .
- Neuroprotective Study : In another study focusing on neuroprotection, a related compound was shown to significantly reduce neuronal death caused by hydrogen peroxide exposure in PC12 cells with an EC value of 25 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
